N-[(4-bromo-3-methylphenyl)carbamothioyl]-4-methylbenzamide
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Overview
Description
1-(4-BROMO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA is an organic compound that belongs to the thiourea class This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, along with a benzoyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of 4-bromo-3-methylphenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-BROMO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom and methyl groups can modulate the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-3-(4-METHYLBENZOYL)THIOUREA
- 1-(4-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA
- 1-(4-CHLORO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA
Uniqueness
1-(4-BROMO-3-METHYLPHENYL)-3-(4-METHYLBENZOYL)THIOUREA is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiourea and benzoyl groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H15BrN2OS |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-3-5-12(6-4-10)15(20)19-16(21)18-13-7-8-14(17)11(2)9-13/h3-9H,1-2H3,(H2,18,19,20,21) |
InChI Key |
RAERZDMSTFVTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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